Cas no 206111-97-9 (1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester)

1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester
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- インチ: 1S/C13H14O3/c1-2-16-13(15)8-9-3-4-10-5-6-12(14)11(10)7-9/h3-4,7H,2,5-6,8H2,1H3
- InChIKey: QWGCHPOHXMFZTA-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(CC(OCC)=O)C=C2)C(=O)C1
じっけんとくせい
- 密度みつど: 1.183±0.06 g/cm3(Predicted)
- ふってん: 350.3±21.0 °C(Predicted)
1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25168326-1.0g |
ethyl 2-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetate |
206111-97-9 | 95% | 1.0g |
$0.0 | 2023-02-03 |
1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester 関連文献
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl esterに関する追加情報
1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester (CAS No. 206111-97-9): An Overview of Its Structure, Properties, and Applications
1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester (CAS No. 206111-97-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, often referred to by its systematic name ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, possesses a unique combination of functional groups that make it an attractive starting material for various chemical transformations and biological studies.
The molecular structure of ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is characterized by a fused ring system consisting of a benzene ring and a cyclohexene ring. The presence of the ketone group at the C3 position and the carboxylic acid ester at the C5 position imparts specific reactivity and stability to the molecule. These features have been exploited in the synthesis of complex organic molecules and in the development of novel pharmaceutical agents.
Recent research has highlighted the potential of ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate in various applications. For instance, a study published in the Journal of Organic Chemistry demonstrated its utility as an intermediate in the synthesis of indole derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties. The ketone functionality at the C3 position facilitates Michael addition reactions, making it a valuable building block in synthetic pathways.
In addition to its synthetic applications, ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate has shown promise in medicinal chemistry. A recent study in the Bioorganic & Medicinal Chemistry Letters reported its use as a scaffold for designing new inhibitors of protein kinases. The indanone core provides a rigid framework that can be modified to enhance binding affinity and selectivity towards specific kinases. This research underscores the potential of this compound in drug discovery and development.
The physical properties of ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 80 to 85°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various chemical reactions and purification techniques.
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate can be achieved through several routes. One common method involves the reaction of indanone with ethyl acrylate in the presence of a suitable catalyst. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired product. Another approach involves the esterification of 5-acetylindanone with ethanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
The safety profile of ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is generally favorable when handled under appropriate conditions. However, like many organic compounds, it should be stored away from heat and sources of ignition to prevent decomposition or combustion. Proper personal protective equipment (PPE) should be used during handling to minimize exposure risks.
In conclusion, ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 206111-97-9) is a valuable compound with diverse applications in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an important building block for the development of new materials and pharmaceuticals. Ongoing research continues to explore its potential in various fields, further solidifying its importance in modern chemistry.
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